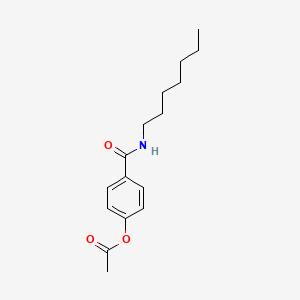

4-(Heptylcarbamoyl)phenyl acetate

Description

4-(Heptylcarbamoyl)phenyl acetate is a synthetic organic compound characterized by a phenyl acetate backbone substituted with a heptylcarbamoyl group (–CONHC₇H₁₅) at the para position.

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

[4-(heptylcarbamoyl)phenyl] acetate |

InChI |

InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-17-16(19)14-8-10-15(11-9-14)20-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19) |

InChI Key |

WVCWJLNMIWGJKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptylcarbamoyl)phenyl acetate typically involves the following steps:

Formation of Heptylcarbamoyl Chloride: Heptylamine is reacted with phosgene to form heptylcarbamoyl chloride.

Acylation Reaction: The heptylcarbamoyl chloride is then reacted with 4-hydroxyphenyl acetate in the presence of a base such as pyridine to form 4-(Heptylcarbamoyl)phenyl acetate.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenyl ring in 4-(Heptylcarbamoyl)phenyl acetate can undergo oxidation reactions, typically forming quinones.

Reduction: The carbonyl group in the heptylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and yield.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Heptylcarbamoyl)phenyl acetate exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The heptylcarbamoyl group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Phenyl Ring

Chlorinated Carbamoyl Derivatives

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates () share a carbamoylphenyl acetate backbone but incorporate chlorine atoms and varying alkyl chains. These substitutions enhance lipophilicity (log k values determined via HPLC) and influence bioactivity.

Electron-Withdrawing vs. Electron-Donating Groups

- 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate () features a nitro (–NO₂) and methoxy (–OCH₃) group. The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering reactivity in electrophilic substitutions. In contrast, the heptylcarbamoyl group is electron-neutral, favoring stability in neutral environments .

- [4-(Chlorosulfonyl)phenyl]methyl acetate () contains a chlorosulfonyl (–SO₂Cl) group, which is highly reactive and serves as a versatile intermediate in sulfonamide synthesis. The heptylcarbamoyl group, by comparison, offers milder reactivity, making it suitable for sustained-release formulations .

Physicochemical Properties

Lipophilicity and Solubility

- Lipophilicity : Alkyl chain length directly correlates with log P (partition coefficient). For example, 4-methylphenyl acetate () has a molecular weight of 150.17 g/mol and moderate hydrophobicity. Introducing a heptylcarbamoyl group would significantly increase log P, as seen in 4-chloro-2-carbamoylphenyl derivatives with longer alkyl chains () .

- Crystallinity : 4-[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl)phenyl acetate () exhibits a U-shaped conformation due to C–H⋯O interactions. The heptyl chain in 4-(Heptylcarbamoyl)phenyl acetate may disrupt crystallization, leading to amorphous solid dispersions, which are advantageous in enhancing drug solubility .

Thermal Stability

Compounds like 4-{[8-(4-Acetyloxybenzoyl)-2,7-dimethoxynaphthalen-1-yl]carbonyl}phenyl acetate (–10) demonstrate high thermal stability (melting point >400 K) due to rigid naphthalene backbones. The heptylcarbamoyl group, being flexible, may lower melting points, favoring liquid or semi-solid formulations .

Drug Development

- Antitumor Activity: Compounds like 4-(methoxymethyl)phenol derivatives () show moderate activity against LA795 cells. The heptylcarbamoyl group could enhance tumor targeting via increased lipophilicity and sustained release .

- Neuroactive Potential: 1,3-Oxazole derivatives () are intermediates in synthesizing bioactive molecules. The heptyl chain may modulate blood-brain barrier penetration, similar to alkylated neuroactive drugs .

Material Science

- Polymer Additives : [4-(Chlorosulfonyl)phenyl]methyl acetate () is used in polymer crosslinking. The heptylcarbamoyl group could act as a plasticizer, reducing glass transition temperatures in polymers .

- Coating Agents : The rigid structure of 1,8-diacylnaphthalenes (–10) contributes to high-performance coatings. In contrast, the flexibility of 4-(Heptylcarbamoyl)phenyl acetate may improve adhesion to flexible substrates .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | log P (Predicted) | Applications |

|---|---|---|---|---|

| 4-(Heptylcarbamoyl)phenyl acetate | ~293.36 | Heptylcarbamoyl, acetate | ~4.2 | Drug delivery, coatings |

| 4-Methylphenyl acetate | 150.17 | Methyl, acetate | 1.8 | Food additives, fragrances |

| [4-(Chlorosulfonyl)phenyl]methyl acetate | 248.68 | Chlorosulfonyl, acetate | 2.5 | Polymer crosslinking, sulfonamide synthesis |

| 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate | 346.31 | Nitro, methoxy, carbamoyl | 3.1 | Photoresists, agrochemicals |

| 4-{[8-(4-Acetyloxybenzoyl)naphthyl]carbonyl}phenyl acetate | 512.49 | Acetyloxybenzoyl, naphthalene | 5.0 | High-performance materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.